2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide
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Overview
Description
2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a phenyl ring linked to a cyclopropyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar oxadiazole ring.
Etonitazene: An analgesic with structural similarities.
Enviroxime: An antiviral compound containing an oxadiazole moiety.
Uniqueness
2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro substitution and cyclopropyl-oxadiazole linkage make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,5-dichloro-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-13-7-8-15(21)14(10-13)19(25)22-16-4-2-1-3-12(16)9-17-23-18(24-26-17)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMTWVOQNQDZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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